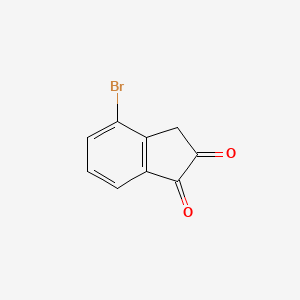
4-Bromo-1,2-indandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,2-indandione is an organic compound belonging to the indandione family. It is characterized by a bromine atom attached to the fourth position of the indandione ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-indandione typically involves the bromination of 1,2-indandione. One common method is the electrochemical oxidation of bromide in the presence of 1,2-indandione. This process is carried out in a mixture of water/acetic acid and methanol/acetic acid, using cyclic voltammetry and controlled-potential coulometry . Another method involves the use of bromine or N-bromosuccinimide as brominating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical synthesis, which offers high yield and purity. This method is preferred due to its efficiency and the ability to control the rate of bromine release .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1,2-indandione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex ring structures.
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substituted Indandiones: Formed by substitution reactions.
Hydroxy and Keto Derivatives: Formed by oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2-indandione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-1,2-indandione involves its interaction with various molecular targets. It can act as an electrophile, participating in nucleophilic substitution reactions. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophiles. This property is exploited in designing inhibitors that target specific enzymes or proteins .
Vergleich Mit ähnlichen Verbindungen
1-Indanone: A structurally related compound with similar reactivity but without the bromine atom.
1,3-Indandione: Another related compound with different substitution patterns on the indandione ring.
Uniqueness of 4-Bromo-1,2-indandione: The presence of the bromine atom at the fourth position makes this compound more reactive and versatile in chemical reactions compared to its non-brominated counterparts. This unique feature allows for a broader range of applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H5BrO2 |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
4-bromo-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5BrO2/c10-7-3-1-2-5-6(7)4-8(11)9(5)12/h1-3H,4H2 |
InChI-Schlüssel |
WPGVSNPCYJQZBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2Br)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















